molecular formula C18H17N3O4S B2933377 (Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol CAS No. 928199-26-2

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol

Cat. No. B2933377
CAS RN: 928199-26-2
M. Wt: 371.41
InChI Key: HSIUDGMUXUCMRZ-HNENSFHCSA-N
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Description

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol, also known as MNTD, is a thiazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Schiff bases derived from thiazole compounds have been synthesized and assessed for their antimicrobial efficacy. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against selected bacterial and fungal species, indicating potential applications in developing antimicrobial agents (H. M. Vinusha et al., 2015).

Catalytic Applications

Thiazole-based ligands have been used to encapsulate molybdenum(VI) complexes within zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's potential in catalysis and sustainable chemistry practices (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

Sensing and Detection

A phenyl thiadiazole-based Schiff base receptor has been developed for the selective and sensitive detection of Al3+ ions, exhibiting fast responses and excellent selectivity. This indicates the compound's utility in environmental monitoring and chemical sensing technologies (A. K. Manna, S. Chowdhury, G. Patra, 2020).

Green Chemistry Synthesis

The compound has also been synthesized via a green chemistry approach, employing a three-component tandem reaction in ionic liquid media. This highlights the potential for environmentally-friendly synthesis methods that reduce harmful solvent use and simplify product purification processes (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).

Material Science Applications

In material science, metallophthalocyanine complexes with thiazole groups have been synthesized, characterized, and their fluorescence quenching studies conducted. Such complexes are promising for applications in photovoltaics, sensors, and other optoelectronic devices (H. Y. Yenilmez, A. Sevim, Z. Bayır, 2013).

properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)19-18-20(9-10-22)17(12-26-18)13-3-2-4-15(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIUDGMUXUCMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol

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